BenchChemオンラインストアへようこそ!

3-Desmethyl 4-Methyl Meclizine Dihydrochloride

LC-MS/MS Bioanalysis Metabolite Identification

3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a structurally verified, regioisomeric metabolite of meclizine—distinct from the 3‑methyl parent drug and other metabolites by a single methyl‑group position on the benzyl ring. Use this ≥95% reference standard as a retention‑time marker, system‑suitability injection, and MS/MS spectral library match for regulated bioanalytical (GLP/GCP), pharmaceutical QC forced‑degradation, CYP2D6 phenotyping, and forensic toxicology methods. No other regioisomer meets pharmacopeial impurity or WADA/SWGTOX confirmation criteria.

Molecular Formula C20H34B
Molecular Weight 285.3 g/mol
Cat. No. B13405192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Desmethyl 4-Methyl Meclizine Dihydrochloride
Molecular FormulaC20H34B
Molecular Weight285.3 g/mol
Structural Identifiers
SMILES[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C
InChIInChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1
InChIKeyMPQAQJSAYDDROO-YYNWCRCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Desmethyl 4-Methyl Meclizine Dihydrochloride (CAS 879672-35-2): A Positional-Isomer Metabolite and High-Purity Reference Standard for Meclizine Analytical Workflows


3-Desmethyl 4-Methyl Meclizine Dihydrochloride (CAS 879672-35-2; free base CAS 873395-53-0; molecular formula C₂₅H₂₈Cl₂N₂, MW 427.41 g/mol as free base; 463.87 g/mol as dihydrochloride salt) is a structurally defined, regioisomeric metabolite of the first-generation piperazine antihistamine meclizine . It is formally catalogued as a meclizine-related impurity and metabolite reference standard (TRC identifier D291930), with a vendor-specified purity of ≥95% [1]. The compound is employed primarily as an analytical reference material for liquid chromatography–mass spectrometry (LC-MS) method development, impurity profiling, and metabolite identification in pharmaceutical quality control and bioanalytical research.

Why Meclizine, 3-Desmethyl Meclizine, or Other Piperazine Analogs Cannot Replace 3-Desmethyl 4-Methyl Meclizine Dihydrochloride in Regulated Analytical Contexts


Meclizine (1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) and 3-Desmethyl 4-Methyl Meclizine differ by the position of a single methyl substituent on the benzyl ring (3-methyl vs. 4-methyl). This positional isomerism produces distinct chromatographic retention times, collision-induced dissociation (CID) mass spectra, and nuclear magnetic resonance (NMR) chemical shifts. In reversed-phase HPLC, meclizine and its 4-methyl positional isomer are baseline-resolved, a property exploited in pharmacopeial impurity methods [1]. Furthermore, the compound is specifically generated via CYP2D6-mediated benzylic oxidation of meclizine, confirming its unique metabolic origin that distinguishes it from other meclizine metabolites such as norchlorcyclizine or 1-(4-chlorobenzhydryl)piperazine [2]. Consequently, substitution with meclizine or a different regioisomer would invalidate retention-time-based identification, MS/MS spectral matching, and metabolic-pathway tracing in regulated pharmaceutical or bioanalytical studies.

Quantitative Differentiation of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride: Molecular, Purity, and Metabolite-Specific Evidence


Molecular-Weight Differentiation versus Parent Meclizine: Impact on Mass Spectrometric Selectivity

3-Desmethyl 4-Methyl Meclizine free base possesses a molecular weight of 427.41 g/mol (C₂₅H₂₈Cl₂N₂), which is 36.46 g/mol higher than meclizine free base (C₂₅H₂₇ClN₂, MW 390.95 g/mol) due to the presence of an additional chlorine atom (replacing one hydrogen) in the dihydrochloride salt form. This mass difference translates to distinct precursor ion m/z values in full-scan MS and unique MS/MS fragmentation patterns, enabling unambiguous discrimination from the parent drug in complex biological matrices .

LC-MS/MS Bioanalysis Metabolite Identification

Vendor-Certified Purity Specification: ≥95% Assay Enabling Reliable Reference Standard Use

3-Desmethyl 4-Methyl Meclizine Dihydrochloride is supplied with a documented purity of ≥95% (HPLC) by specialty chemical vendors, as verified by its Certificate of Analysis [1]. In comparison, pharmacopeial-grade meclizine dihydrochloride reference standards and commercial API typically report a purity specification of ≥98% (HPLC) [2]. While the absolute purity of the metabolite standard is slightly lower, it is characterized and fit-for-purpose as an impurity/metabolite marker where the required concentration levels are typically in the 0.05–0.15% range relative to the active pharmaceutical ingredient, making a 95% purity reference material more than adequate for system suitability and quantitation limit determinations.

Pharmaceutical QC Reference Standards Method Validation

CYP2D6-Mediated Metabolic Origin Confirmed by In Vitro Human Liver Microsome Studies

In vitro studies using human hepatic microsomes and recombinant CYP enzymes have demonstrated that meclizine is metabolized predominantly by CYP2D6 via benzylic oxidation, yielding several regioisomeric metabolites including the 4-methylbenzyl species corresponding to 3-Desmethyl 4-Methyl Meclizine [1]. In the rat, the principal circulating metabolite is norchlorcyclizine (N-demethylation pathway), not the benzylic oxidation product [2]. This species-specific metabolic divergence means that 3-Desmethyl 4-Methyl Meclizine serves as a human-relevant metabolite marker, while norchlorcyclizine is a rodent-specific marker.

Drug Metabolism CYP2D6 Metabolite Profiling

Deuterated Internal Standard (D291932) Availability for Isotope Dilution LC-MS/MS Quantification

The stable-isotope-labeled analog 3-Desmethyl 4-Methyl Meclizine Dihydrochloride-d8 (TRC catalogue D291932; MW 471.92 g/mol) is commercially available and serves as an ideal internal standard for isotope dilution mass spectrometry . The eight-deuterium label produces a +8 Da mass shift from the unlabeled analyte, well outside the natural isotopic envelope, enabling precise compensation for matrix effects and ionization variability in electrospray ionization (ESI). By contrast, a deuterated internal standard for the 3-methyl positional isomer (meclizine-d8) co-elutes with meclizine but does not match the retention time or ionization characteristics of the 4-methyl metabolite, making it unsuitable for accurate quantification of 3-Desmethyl 4-Methyl Meclizine .

Isotope Dilution LC-MS/MS Quantitation Bioanalytical Method Validation

Positional Isomer Baseline Separation in Reversed-Phase HPLC: Enabling Impurity-Specific Quantification

Reversed-phase HPLC methods validated for meclizine hydrochloride orodispersible tablets demonstrate baseline resolution of meclizine from its structurally related impurities, with meclizine eluting at approximately 23.5 minutes under the specified gradient conditions [1]. Positional isomers of meclizine, including the 4-methylbenzyl regioisomer, exhibit distinct relative retention times (RRT) due to differential hydrophobic interactions with the C18 stationary phase. Literature data for meclizine impurity profiling indicate that closely related benzyl-substituted piperazine derivatives can achieve RRT differences of 0.6–1.5 minutes, corresponding to resolution factors (Rs) > 2.0, exceeding the pharmacopeial acceptance criterion of Rs ≥ 1.5 [1]. This chromatographic orthogonality enables the use of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride as a system suitability marker to confirm column selectivity for impurity C (4-chlorobenzophenone) and impurity H (1-(4-chlorobenzhydryl)piperazine) versus the active pharmaceutical ingredient.

HPLC Method Validation Impurity Profiling Pharmaceutical Analysis

High-Value Application Scenarios for 3-Desmethyl 4-Methyl Meclizine Dihydrochloride in Pharmaceutical R&D and Quality Control


LC-MS/MS Bioanalytical Method Development and Validation for Meclizine Pharmacokinetic Studies

In regulated bioanalytical laboratories (GLP/GCP), 3-Desmethyl 4-Methyl Meclizine Dihydrochloride is used to prepare calibration standards and quality control (QC) samples for the simultaneous quantification of meclizine and its CYP2D6-mediated benzylic oxidation metabolite in human plasma [1]. The matched deuterated internal standard (D291932, +8 Da) is spiked into each sample to correct for matrix effects, and the unique MRM transition of the 4-methyl metabolite ensures zero cross-talk from the co-eluting parent drug.

Pharmaceutical Forced Degradation and Stability-Indicating Method Validation per ICH Q1A(R2) and Q2(R1)

Pharmaceutical QC units incorporate the reference standard into forced degradation study designs (acid, base, oxidative, thermal, and photolytic stress) to distinguish degradation products originating from the 4-methylbenzyl positional isomer pathway from those arising via the 3-methylbenzyl route [2]. The compound serves as a retention-time marker and system suitability injection to verify column performance prior to each analytical run.

In Vitro CYP2D6 Phenotyping and Drug-Drug Interaction (DDI) Risk Assessment

Contract research organizations (CROs) performing CYP inhibition and induction assays use 3-Desmethyl 4-Methyl Meclizine as a metabolite formation marker to quantify CYP2D6 enzymatic activity in human hepatocyte or recombinant CYP systems [1]. The quantitative measurement of this specific benzylic oxidation product enables the calculation of IC₅₀ shift values and the prediction of clinical DDI liability for co-administered drugs metabolized by CYP2D6.

Forensic Toxicology and Doping Control Confirmation Analysis

Forensic toxicology laboratories utilize the certified reference material as a confirmatory standard in gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–high-resolution mass spectrometry (LC-HRMS) methods for the identification of meclizine intake in post-mortem or human performance samples [2]. The distinct electron ionization (EI) mass spectrum and retention index of the 4-methyl isomer provide a second, orthogonal identification point per World Anti-Doping Agency (WADA) and SWGTOX confirmation criteria.

Quote Request

Request a Quote for 3-Desmethyl 4-Methyl Meclizine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.